PEG9 Spacer Delivers Optimized Pharmacokinetic Profile vs. Shorter PEG Linkers in ADCs
In a comparative study of DAR8-ADCs using pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), ADCs with PEG8 and PEG12 linkers demonstrated significantly improved pharmacokinetic (PK) profiles over PEG4 and non-PEGylated controls. Specifically, PEG8 and PEG12 ADCs showed enhanced plasma exposure and lower clearance [1]. This class-level inference supports the selection of longer PEG linkers, such as the 9-unit PEG9, to achieve favorable in vivo characteristics compared to shorter chain analogs (e.g., PEG4, PEG6).
| Evidence Dimension | In vivo pharmacokinetic profile |
|---|---|
| Target Compound Data | Improved PK profile observed for ADCs with PEG8 and PEG12 linkers (class-level inference for PEG9) |
| Comparator Or Baseline | DAR8-ADCs with PEG4 linker; DAR4-ADCs with no PEG linker |
| Quantified Difference | Superior PK profile reported for PEG8/PEG12 vs. PEG4 and non-PEGylated controls |
| Conditions | DAR8-ADCs using Trastuzumab and MMAE payload in in vivo pharmacokinetic studies |
Why This Matters
Linker length directly impacts ADC circulation half-life and tumor exposure, with PEG8/12 representing a critical threshold for optimal PK; the 9-unit PEG9 linker is positioned within this advantageous range, offering a balance between solubility and clearance.
- [1] Journal for ImmunoTherapy of Cancer. 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. 2025;13(Suppl 2):A1079. View Source
